3-Phenyl-1-propyne
Overview
Description
3-Phenyl-1-propyne, also known as propargylbenzene, is an organic compound with the molecular formula C₉H₈. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether .
Synthetic Routes and Reaction Conditions:
Aldehyde Dehydration: One common method to synthesize this compound involves the dehydration of 1-phenyl-3-hydroxy-1-propene.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where phenylacetylene reacts with propargyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound often employs the Sonogashira coupling due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and stability of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenylpropiolic acid.
Reduction: The compound can be reduced to 3-phenylpropene using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in the presence of a copper catalyst.
Major Products:
Oxidation: Phenylpropiolic acid.
Reduction: 3-Phenylpropene.
Substitution: Various substituted phenylpropyne derivatives.
Mechanism of Action
Target of Action
3-Phenyl-1-propyne, also known as propargyl benzene, is a 3-aryl-1-propyne . It primarily targets the phenyl and propargyl radicals in chemical reactions . These radicals play a crucial role in various chemical processes, including the formation of complex organic compounds .
Mode of Action
The compound interacts with its targets through a radical association reaction . This reaction involves the combination of phenyl and propargyl radicals to produce this compound . The reaction is facilitated by the presence of a barrierless pathway , allowing the compound to interact freely with its targets .
Biochemical Pathways
The radical association reaction leads to the formation of this compound and phenylallene . These products can further dissociate or isomerize into a variety of unimolecular and bimolecular products . This process affects various biochemical pathways, leading to the synthesis of complex organic compounds .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its physical and chemical properties. It is a liquid at room temperature with a density of 0.934 g/mL . Its boiling point is 75 °C/20 mmHg , suggesting that it can be readily absorbed and distributed in the body.
Result of Action
The result of this compound’s action is the formation of complex organic compounds through the radical association reaction . For instance, it can react with styrene oxide and sodium azide to afford β-hydroxytriazoles . Additionally, it can react with N-methyl-N-phenylhydrazine or N-phenylhydrazine to yield indoles .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate and outcome of the radical association reaction can be affected by temperature and pressure . Furthermore, the compound contains ca.250 ppm BHT as an inhibitor , which can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with styrene oxide and sodium azide to afford β-hydroxytriazoles
Molecular Mechanism
The molecular mechanism of 3-Phenyl-1-propyne involves the formation of a resonance-stabilized 1-phenylpropargyl radical . The compound’s stable conformation has coplanar carbon atoms
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 75 °C/20 mmHg (lit.) and a density of 0.934 g/mL at 25 °C (lit.)
Scientific Research Applications
3-Phenyl-1-propyne has a wide range of applications in scientific research:
Comparison with Similar Compounds
Allylbenzene (3-Phenylpropene): Similar in structure but contains a double bond instead of a triple bond.
Phenylacetylene: Contains a triple bond but differs in the position of the phenyl group.
1-Phenyl-2-propyne: Another isomer with a different arrangement of the triple bond and phenyl group.
Uniqueness: 3-Phenyl-1-propyne is unique due to its specific triple bond position, which imparts distinct chemical reactivity and properties compared to its isomers and similar compounds .
Properties
IUPAC Name |
prop-2-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKSKVYWPINGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143941 | |
Record name | Benzene, (2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-11-2 | |
Record name | Benzene, 2-propynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1-propyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLACETYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU32H24A0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 3-phenyl-1-propyne and what are some of its key physical properties?
A1: this compound is an alkyne with a phenyl group attached to the third carbon from the triple bond. Its molecular formula is C9H8, and its molecular weight is 116.16 g/mol [].
Q2: Is there any internal rotation around the bond connecting the phenyl ring and the propyne group in this compound?
A2: Studies utilizing 1H NMR spectroscopy and molecular orbital calculations suggest that the barrier to internal rotation about the bond connecting the phenyl ring and the propyne group in this compound is very small, and possibly nonexistent, in solvents like CCl4, C6D6, and acetone-d6 []. This contrasts with molecules like benzyl cyanide, where solvent effects significantly influence the internal rotation barrier.
Q3: How does this compound react with the tungsten-osmium cluster complex (C5Me5)WOs3(m4-C)(m-H)(CO)11?
A4: The reaction of this compound with the tungsten-osmium cluster complex (C5Me5)WOs3(m4-C)(m-H)(CO)11 does not result in a simple alkylidyne product as seen with 4-ethynyl toluene []. Instead, this reaction yields two distinct products: an alkenyl carbido cluster (C5Me5)WOs3(m4-C)(CHCHCH2Ph)(CO)10 (3) and an alkylidyne compound with the formula (C5Me5)WOs310 (4) []. These compounds were characterized by X-ray diffraction and spectroscopic methods.
Q4: Can this compound be used as a building block for the synthesis of more complex molecules?
A5: Yes, this compound can be used as a starting material in various synthetic transformations. For instance, it can be converted to benzofluorenyl derivatives bearing thiophene substituents through a multi-step synthesis involving a Schmittel cascade cyclization reaction [].
Q5: How does this compound contribute to the formation of polycyclic aromatic hydrocarbons (PAHs)?
A6: this compound plays a role in the formation of PAHs, specifically indene, under combustion-like conditions [, ]. Studies have shown that the phenyl radical reacts with allene and propyne at high temperatures (1200-1500 K) to produce indene and its isomers, including this compound [, ]. The isomeric distribution analysis revealed that indene formation is favored in the phenyl-allene system compared to the phenyl-propyne system [, ].
Q6: How does the reaction of phenyl radical with propyne compare to its reaction with allene in terms of indene formation?
A7: Experimental studies utilizing a high-temperature chemical reactor revealed that the reaction of the phenyl radical with allene produces significantly more indene than the reaction with propyne under similar conditions [, ]. The branching ratio for indene formation was found to be approximately seven times higher in the phenyl-allene system [].
Q7: What is the significance of the reaction between o-benzyne and allyl radical in the context of PAH formation?
A8: The reaction of o-benzyne with the allyl radical presents an efficient pathway for indene formation []. Experimental and theoretical studies demonstrated that this reaction primarily yields indene with minimal formation of side products like phenylallene and this compound []. This highly selective and potentially barrierless reaction highlights the importance of resonance-stabilized radicals in PAH formation.
Q8: Can this compound be used to generate the 1-phenylpropargyl radical, and if so, what is the significance of this radical?
A9: Yes, the 1-phenylpropargyl radical can be generated from this compound in a jet-cooled discharge []. This radical is significant due to its resonance stabilization and its potential role as an intermediate in the formation of larger hydrocarbons in combustion and interstellar environments [].
Q9: How was the 1-phenylpropargyl radical spectroscopically characterized?
A10: The 1-phenylpropargyl radical was characterized using laser-induced fluorescence (LIF) excitation and dispersed single vibronic level fluorescence (SVLF) spectroscopy []. These techniques allowed researchers to identify the radical's D1(2A″)-D0(2A″) electronic transition and assign vibrational frequencies for numerous normal modes in both the ground and excited states [].
Q10: What is the role of this compound in studying parahydrogen-induced polarization (PHIP)?
A11: this compound, alongside phenylacetylene and 1-phenyl-1-propyne, serves as a model substrate for investigating liquid-phase hydrogenation reactions using parahydrogen and various metal catalysts on TiO2 supports []. Researchers utilize these reactions to study the efficiency and selectivity of PHIP, a technique that enhances NMR signals for studying reaction mechanisms.
Q11: Which metal catalyst exhibited the best performance in PHIP experiments with this compound?
A12: Among the tested metal catalysts (Rh, Pt, Pd, and Ir) supported on TiO2, Rh/TiO2 with a 4 wt% metal loading demonstrated the highest efficiency in generating hyperpolarized products during the hydrogenation of this compound with parahydrogen [].
Q12: What insights did the kinetic studies of this compound hydrogenation provide regarding pairwise and non-pairwise H2 addition?
A13: Kinetic investigations of the liquid-phase hydrogenation of this compound revealed that the reaction order with respect to hydrogen is nearly identical for both pairwise and non-pairwise H2 addition pathways []. This suggests that both pathways likely occur on catalytically active sites with similar characteristics.
Q13: What can be learned from the reaction of 3-chloro-3-phenyl-1-propyne and 3-bromo-1-phenyl-1-propyne with 9(10H)-acridinone under phase-transfer catalysis (PTC) conditions?
A14: The reactions of these halogenated propyne derivatives with 9(10H)-acridinone under PTC conditions provide insights into the reactivity of the alkyne moiety and its susceptibility to nucleophilic attack [, ]. While the specific details of the reactions were not provided in the summaries, these reactions likely explore the formation of new carbon-carbon or carbon-nitrogen bonds.
Q14: Is there evidence for the existence of an allenic dianion derived from 3-methoxy-3-phenyl-1-propyne?
A15: Yes, research suggests the existence of an allenic dianion derived from 3-methoxy-3-phenyl-1-propyne []. While specific details about its characterization were not provided in the abstract, this dianion can potentially act as a reactive intermediate for synthesizing allenes, functionalized ethers, and α,β-unsaturated carbonyl compounds.
Q15: Can this compound be synthesized from simpler starting materials?
A16: Yes, one reported method involves the reaction of N-benzylideneanilines with propiolic acid, leading to the formation of 2-phenylquinoline derivatives, including this compound, through a decarboxylation reaction []. This reaction likely proceeds through a 3-anilino-3-phenyl-1-propyne intermediate.
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